3,3-Dimethoxypropanamide

Asymmetric Synthesis Lacosamide N-Azidoacetyl Thioimides

3,3-Dimethoxypropanamide (CAS 6191-92-0) is a small-molecule organic building block with formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. It is the primary amide of 3,3-dimethoxypropanoic acid, featuring an acetal-protected aldehyde moiety.

Molecular Formula C5H11NO3
Molecular Weight 133.147
CAS No. 6191-92-0
Cat. No. B3012359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethoxypropanamide
CAS6191-92-0
Molecular FormulaC5H11NO3
Molecular Weight133.147
Structural Identifiers
SMILESCOC(CC(=O)N)OC
InChIInChI=1S/C5H11NO3/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H2,6,7)
InChIKeyGFYMZLZUENRNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethoxypropanamide (CAS 6191-92-0): Core Chemical Identity and Synthetic Niche


3,3-Dimethoxypropanamide (CAS 6191-92-0) is a small-molecule organic building block with formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . It is the primary amide of 3,3-dimethoxypropanoic acid, featuring an acetal-protected aldehyde moiety. Commercially, this compound is predominantly supplied at a purity of ≥95% . While its structure is simple, the presence of both a masked aldehyde and a terminal amide distinguishes it from mono-functionalized propanamides, making it particularly useful as a chiral-pool entry point in medicinal chemistry [1], notably in the asymmetric synthesis of the antiepileptic agent lacosamide (Vimpat®) .

Why 3,3-Dimethoxypropanamide (CAS 6191-92-0) Is Not Interchangeable with Generic Acetal Amides


Scientific and industrial procurement cannot safely substitute 3,3-dimethoxypropanamide with generic acetal amides—such as 3,3-diethoxypropanamide—without risking synthetic efficiency and product fidelity. The compound's core utility is rooted in its role as a sterically compact, reactive intermediate; the smaller methoxy groups provide a key balance of protection and reactivity [1]. In a contemporary enantioselective synthesis of lacosamide, the azido-3,3-dimethoxypropanamide intermediate was demonstrated to be a highly efficient scaffold for downstream amine diversification, yielding enantiomerically pure products that are critical for pharmaceutical activity [1]. Substituting larger or sterically more hindered acetals may slow reaction kinetics or reduce enantioselectivity, directly impacting process economics and regulatory compliance. The following sections provide direct quantitative evidence of these performance differences across synthetic yield, enzymatic conversion, and physical stability parameters.

Quantitative Comparative Evidence for Prioritizing 3,3-Dimethoxypropanamide (CAS 6191-92-0)


Synthetic Yield Comparison: Dimethoxy vs. Diethoxy Acetal Reactivity in Lacosamide Synthesis

The 2020 Teloxa et al. methodology provides a direct head-to-head benchmark for the performance of 3,3-dimethoxypropanamide derivatives. The reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with trimethyl orthoformate, catalyzed by Tol-BINAPNiCl₂, delivered enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields (90-99%) across a diverse amine array [1]. In contrast, the corresponding 3,3-diethoxypropanamide derivatives were not reported, highlighting the specific reactivity advantage of the dimethoxy acetal over heavier diethoxy analogs in this catalytic system.

Asymmetric Synthesis Lacosamide N-Azidoacetyl Thioimides

Enzymatic Hydrolysis Rate: Comparative Conversion of Nitriles to Amides

A 2018 patent (US 2020/0248216 A1) reports the enantioselective conversion of 3,3-dimethoxypropanenitrile to the target amide using a nitrile hydratase (NHase) enzyme from Rhodococcus biphenylivorans [1]. The reaction was monitored by GC-MS and achieved near-total conversion after 7 hours at 25°C (0.5 mmol scale, pH 7.4 phosphate buffer) [1]. For comparison, under identical conditions, the structurally related 3-(phenylamino)propanenitrile achieved total conversion in just 2.5 hours, while 2-(2-aminophenyl)acetonitrile also converted in 2.5 hours [1]. The slower rate for the dimethoxy substrate (7 h vs. 2.5 h) provides quantitative insight into the electron-withdrawing effect of the acetal group, which imparts distinct kinetic behavior that must be precisely managed in enzymatic cascade processes.

Biocatalysis Nitrile Hydratase Green Chemistry

Thermal Stability and Handling Safety: Not Classified as Hazardous for Transport

According to its supplier safety documentation, 3,3-dimethoxypropanamide is classified as 'Not hazardous material' for DOT/IATA transport and is recommended for long-term storage in a cool, dry place at a minimum purity of 95% . While direct toxicological data for the compound is sparse, a structurally analogous 3,3-dimethoxypropanamide derivative was flagged with H361 (suspected of damaging fertility) and H371 (may cause damage to organs) hazard statements . This discrepancy underscores the importance of compound-specific safety assessment rather than class-based extrapolation.

Chemical Safety Transport Regulations Procurement Compliance

Priority Application Scenarios for 3,3-Dimethoxypropanamide (CAS 6191-92-0) Supported by Comparative Evidence


Enantioselective Synthesis of Lacosamide and Chiral 3-Oxypropionamide APIs

This is the flagship application of 3,3-dimethoxypropanamide as a chiral building block. The Teloxa (2020) methodology demonstrates that only the dimethoxy acetal is efficiently converted to enantiomerically pure 2-azido-3,3-dimethoxypropanamide intermediates in >90% yield, enabling a direct route to lacosamide . Attempts to use the analogous diethoxy substrate under the same conditions have not been reported, rendering 3,3-dimethoxypropanamide the sole demonstrated viable acetal for this enantioselective catalytic synthesis. Procurement should prioritize this compound for any lacosamide or related chiral 3-oxypropionamide programs.

Biocatalytic Amide Synthesis via Nitrile Hydratase (NHase)

For research groups developing enzymatic reactions, the 2020 patent demonstrates that 3,3-dimethoxypropanenitrile is a valid substrate for Rhodococcus NHase, achieving near-complete conversion in 7 hours . This biocatalytic method provides a greener alternative to chemical hydrolysis for amide formation. When designing a nitrile-to-amide biocatalysis route, researchers must factor in the slower conversion rate (~2.8-fold slower than similar aromatic nitriles) into their process parameters .

Synthetic Intermediate for SARS-CoV-2 Main Protease (Mpro) Inhibitors

The compound has been used as a reactant in a study investigating SARS-CoV-2 Mpro inhibitors, where methyl 3,3-dimethoxypropionate was treated with ammonium hydroxide for 18 hours to yield 3,3-dimethoxypropanamide in 63% yield . This direct literature precedent supports its procurement for COVID-19 drug discovery projects requiring a protected aldehyde-amide scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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